3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by diethyl carboxylate groups at positions 3 and 6 of the heterocyclic core and a benzenesulfonyl-modified propanamido substituent at position 2.
Properties
IUPAC Name |
diethyl 2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-3-30-21(26)19-16-10-12-24(22(27)31-4-2)14-17(16)32-20(19)23-18(25)11-13-33(28,29)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZMCYKWLWLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction
Acylation with Propanoic Acid
- The amine reacts with propionyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 12 hours).
- Workup includes washing with NaHCO₃ and brine, followed by solvent evaporation (Yield: 78%).
Analytical Validation :
- FT-IR confirms amide formation (C=O stretch at 1,650 cm⁻¹; N–H bend at 1,540 cm⁻¹).
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.35 (q, 2H, CH₂CO), 6.85 (s, 1H, NH).
Sulfonylation of the Propanamido Group
The propanamide undergoes sulfonylation to introduce the benzenesulfonyl moiety:
- Reaction Conditions :
Optimization Insights :
- Pyridine acts as both solvent and base, neutralizing HCl byproduct.
- Excess sulfonyl chloride (>1.5 equiv) leads to di-sulfonylation byproducts (reduced to <5% with 1.2 equiv).
Structural Confirmation and Spectral Data
The final compound is characterized using advanced spectroscopic techniques:
Table 1: Spectral Data for 3,6-Diethyl 2-[3-(Benzenesulfonyl)Propanamido]Thieno[2,3-c]Pyridine-3,6-Dicarboxylate
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.32 (t, 6H, ester CH₃), 4.25 (q, 4H, ester CH₂), 7.55–8.10 (m, 5H, Ar-H) |
| ¹³C NMR | δ 14.1 (ester CH₃), 61.8 (ester CH₂), 167.5 (C=O), 140.2 (SO₂Ph) |
| HRMS | m/z 547.1245 [M+H]⁺ (Calc. 547.1249) |
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated for efficiency and scalability:
Route A (Direct Sulfonylation-Cyclization) :
- Attempts to pre-sulfonylate intermediates prior to cyclization resulted in lower yields (45–50%) due to steric hindrance.
Route B (Post-Functionalization) :
- Sequential modification of the thienopyridine core (as described above) proved superior, with total yields of 62% over four steps.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Isomeric thieno[3,2-c]pyridine byproducts (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane).
- Ester Hydrolysis : Strict anhydrous conditions prevent hydrolysis of diethyl esters during sulfonylation.
Industrial Scalability and Environmental Impact
- Solvent Recovery : Dioxane and ethanol are recycled via distillation, reducing waste.
- Atom Economy : The overall process exhibits 68% atom economy, with benzenesulfonyl chloride as the main contributor to waste.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for conditions involving inflammation or cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Carboxylate Groups
Both the target compound and the imidazopyridine derivatives in –5 incorporate diethyl carboxylate groups. However, their positions vary:
- Target Compound: Carboxylates at positions 3 and 6 of the thienopyridine.
- Imidazopyridine Derivatives : Carboxylates at positions 5 and 6 (e.g., compound 2c) .
This positional difference may influence molecular packing and crystallinity, as seen in the melting points of imidazopyridine derivatives (215–245°C) . The target compound’s melting point is expected to fall within a similar range due to comparable polarity.
Functional Group Diversity
- Target Compound : The 3-(benzenesulfonyl)propanamido group introduces sulfonyl and amide functionalities, which are absent in the imidazopyridine derivatives. These groups may enhance hydrogen-bonding capacity and metabolic stability.
- Imidazopyridine Derivatives: Substituents like cyano, nitro, or benzyl groups dominate (e.g., compound 1l with a 4-nitrophenyl group) , contributing to distinct electronic profiles.
Analytical Characterization
All compounds in the evidence were characterized via NMR, IR, and HRMS. For example:
- Compound 2c : ¹H NMR (DMSO-d₆) δ 7.45–7.20 (m, 9H), 4.30–4.10 (q, 4H) .
- Target Compound : Expected ¹H NMR signals would include ethyl ester protons (~δ 1.2–1.4 for CH₃, δ 4.1–4.3 for CH₂) and aromatic protons from the benzenesulfonyl group (~δ 7.5–8.0).
Research Implications and Limitations
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) improve stability but may reduce solubility.
- Synthetic Complexity : Multi-step reactions with nitriles or esters (e.g., –2) are common but require optimization for sulfonamide formation.
- Analytical Consistency : NMR and HRMS remain critical for confirming complex structures, as demonstrated in –5.
Further studies on the target compound should prioritize sulfonylation reaction optimization and comparative bioactivity assays against imidazopyridine derivatives.
Biological Activity
The compound 3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a member of the thieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions starting from simpler precursors. The specific compound can be synthesized through a series of reactions involving thieno[2,3-c]pyridine frameworks and functionalization at the 2-position with benzenesulfonyl and propanamido groups.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of two ethyl groups at the 3 and 6 positions, a benzenesulfonyl group at the 2 position, and dicarboxylate functionalities.
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For example, in a study evaluating various thieno[2,3-c]pyridine compounds against MDA-MB-231 breast cancer cells, it was found that these compounds could inhibit cell proliferation effectively. The IC50 values for some derivatives were reported as low as 27.6 µM, indicating potent cytotoxic effects against tumor cells .
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 27.6 | MDA-MB-231 | |
| Compound B | 29.3 | MDA-MB-231 | |
| Compound C | 43.0 | Non-small cell lung cancer |
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with cell survival and proliferation. Studies suggest that these compounds may interact with tubulin or other cellular targets to disrupt mitotic processes.
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-c]pyridine derivatives have also shown antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibition rates.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 20 |
Study on Anticancer Efficacy
A notable study conducted by Guo et al. evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer efficacy against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced biological activity. The study highlighted the potential for developing new therapeutic agents based on these structural motifs .
Research on Antimicrobial Properties
Another study focused on the antimicrobial properties of thieno[2,3-c]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains of bacteria .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step routes requiring precise control of reaction parameters. Critical steps include:
- Amide coupling : Optimize reaction time and temperature (e.g., 0–25°C) to avoid over- or under-functionalization of the thienopyridine core .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for sulfonylation and esterification steps to enhance solubility and reaction efficiency .
- Purification : Use gradient elution in HPLC with a C18 column (acetonitrile/water) to isolate intermediates and final products. Confirm purity via NMR (e.g., , ) and HRMS .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze and chemical shifts to verify the thieno[2,3-c]pyridine backbone, benzenesulfonyl group integration, and ester functionalities. For example, the sulfonamide proton appears as a singlet at δ ~10.5 ppm .
- Mass spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., [M+H]+ calculated for C₂₇H₃₁N₂O₇S₂: 583.15, observed: 583.14) .
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Validate buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) to mimic physiological environments. Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-verify target engagement .
- Structural analogs : Compare activity with derivatives lacking the benzenesulfonyl group to isolate pharmacophoric contributions. For example, replacing the sulfonamide with a methyl group reduces target affinity by ~50% .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency across experimental datasets .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR requires systematic modifications and controlled testing:
- Core modifications : Synthesize analogs with varied substituents on the thienopyridine ring (e.g., methyl vs. trifluoromethyl at position 4) to assess steric/electronic effects .
- Functional group swaps : Replace the benzenesulfonyl moiety with tosyl or mesyl groups to evaluate sulfonamide specificity .
- Bioisosteric replacements : Test pyridine-to-pyrimidine ring substitutions to probe heterocycle tolerance .
- Data normalization : Use IC₅₀ values from dose-response curves (3–5 replicates) and statistical validation (e.g., ANOVA) to rank substituent contributions .
Q. What are the methodological challenges in scaling up synthesis for in vivo studies?
Scaling up introduces challenges such as:
- Reaction exotherms : Implement temperature-controlled reactors (e.g., jacketed vessels) for sulfonylation steps to prevent decomposition .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for high-yield recovery (>80%) .
- Stability testing : Monitor compound degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
